N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a pyridine moiety and a phenylbutanamide group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution with Pyridine: The pyrazole ring is then substituted with a pyridine moiety using a nucleophilic substitution reaction.
Formation of the Phenylbutanamide Group: The final step involves the reaction of the substituted pyrazole with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
- N-[(2-Methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
- N-[(2-Methyl-5-pyridin-4-ylpyrazol-2-yl)methyl]-2-phenylbutanamide
Uniqueness
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-18(15-7-5-4-6-8-15)20(25)22-14-17-13-19(23-24(17)2)16-9-11-21-12-10-16/h4-13,18H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCLDEMLPVLENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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